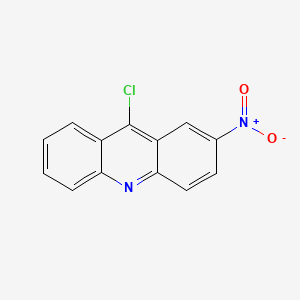

9-Chloro-2-nitroacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20682-61-5 |

|---|---|

Molecular Formula |

C13H7ClN2O2 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

9-chloro-2-nitroacridine |

InChI |

InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H |

InChI Key |

WQOKOTQIPRXZEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl |

Other CAS No. |

20682-61-5 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Chloro 2 Nitroacridine and Its Analogs

Foundational Ullmann Condensation and Subsequent Cyclization Pathways

The classical and most widely employed route to the acridine (B1665455) core of 9-chloro-2-nitroacridine begins with the formation of an N-aryl-anthranilic acid intermediate via the Ullmann condensation, which is then cyclized.

The foundational step in this synthetic pathway is the Ullmann condensation reaction. This involves the coupling of an o-halobenzoic acid, typically o-chlorobenzoic acid, with a substituted aniline (B41778). rsc.orgoaji.net For the synthesis of this compound, the required precursor is N-(4-nitrophenyl)anthranilic acid. However, for the isomeric 9-chloro-3-nitroacridine (B189650), m-nitroaniline is reacted with o-chlorobenzoic acid. researchgate.net This reaction is catalyzed by copper powder in a high-boiling point solvent, such as isoamyl alcohol, and requires the presence of a base like anhydrous potassium carbonate to neutralize the hydrogen chloride formed during the condensation. oaji.net The copper catalyst is crucial for facilitating the formation of the carbon-nitrogen bond that creates the N-phenylanthranilic acid backbone, which is essential for the subsequent ring closure.

The synthesis of 9-chloro-1-nitroacridine (B102269) similarly starts with an Ullmann condensation, reacting the potassium salt of o-chlorobenzoic acid with m-nitroaniline at elevated temperatures. researchgate.net This initial coupling provides the necessary N-(3'-nitrophenyl)anthranilic acid intermediate for the next stage. researchgate.net

Table 1: Typical Conditions for Ullmann Condensation

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | o-Chlorobenzoic Acid, Substituted Aniline (e.g., m-nitroaniline) | researchgate.net |

| Catalyst | Copper Powder | oaji.net |

| Base | Anhydrous Potassium Carbonate | e-journals.in |

| Solvent | Isoamyl Alcohol | e-journals.in |

| Temperature | 125–170°C | researchgate.net |

| Reaction Time | 6–24 hours | researchgate.net |

Following the synthesis of the N-aryl-anthranilic acid intermediate, the next critical step is the intramolecular cyclization to form the tricyclic acridine system. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. researchgate.net The reaction, often referred to as a Bischler-Möhlau-type cyclization, not only facilitates the ring closure but also simultaneously introduces the chloro-substituent at the 9-position of the acridine core. researchgate.netpharmaguideline.com

The N-phenylanthranilic acid derivative is typically heated under reflux in an excess of POCl₃. rsc.org For instance, N-(3'-nitrophenyl)anthranilic acid is refluxed in POCl₃ to yield 9-chloro-1-nitroacridine. researchgate.net The mechanism involves the formation of a reactive acyl chloride intermediate, which then undergoes an intramolecular electrophilic attack on the aniline ring to form the acridone (B373769), followed by chlorination at the 9-position by POCl₃. The reaction is generally conducted at temperatures ranging from 110-150°C for several hours. e-journals.in While effective, this method can sometimes be characterized by vigorous reactions that may be difficult to control on a large scale. google.com

Table 2: Cyclization with Phosphorus Oxychloride (POCl₃)

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | N-Aryl-anthranilic Acid | researchgate.net |

| Reagent | Phosphorus Oxychloride (POCl₃) | rsc.org |

| Temperature | 85-150°C (Reflux) | e-journals.in |

| Reaction Time | 2–6 hours | e-journals.in |

| Product | 9-Chloroacridine (B74977) derivative | researchgate.net |

To improve reaction efficiency and mitigate some of the challenges associated with POCl₃, alternative cyclizing agents have been explored. Phosphorus pentoxide (P₂O₅), often used in conjunction with polyphosphoric acid (PPA), serves as a powerful dehydrating and cyclizing agent. researchgate.net In this method, the N-phenylanthranilic acid intermediate is heated with P₂O₅ dissolved in PPA.

This approach offers several advantages, including reduced reaction times (typically 2-3 hours) and potentially higher yields compared to the traditional POCl₃ method. The P₂O₅-mediated cyclization proceeds through its strong dehydrating property, which facilitates the elimination of water, while the acidic environment promotes the electrophilic aromatic substitution required for ring closure to form the acridone. researchgate.net However, this method yields an acridone, which would then require a separate chlorination step to produce 9-chloroacridine derivatives.

Direct Nitration Strategies for 9-Chloroacridine Precursors

An alternative synthetic route to 9-chloro-nitroacridine derivatives involves the direct functionalization of a pre-formed 9-chloroacridine ring system.

This strategy utilizes an electrophilic aromatic substitution reaction, specifically nitration, on 9-chloroacridine. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The strong acid protonates the acridine nitrogen, and the directing effects of the existing chloro substituent and the heterocyclic nitrogen atom influence the position of the incoming nitro group.

While electrophilic substitution on the unsubstituted acridine ring generally favors positions 2 and 7, the presence of substituents can alter this regioselectivity. pharmaguideline.com In the case of 9-chloroacridine, nitration has been shown to yield the 2-nitro and 4-nitro isomers, among other products. thieme-connect.com For the synthesis of 9-chloro-3-nitroacridine, this direct nitration method is effective, targeting the 3-position due to the specific directing effects of the substituents. However, classical electrophilic substitutions on the acridine ring are often not highly regioselective and can lead to a mixture of polyfunctionalized products, which can complicate purification and reduce the yield of the desired isomer. rsc.org

Table 3: Direct Nitration of 9-Chloroacridine

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 9-Chloroacridine | |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | |

| Temperature | 0–5°C | |

| Reaction Time | ~2 hours |

| Product | Mixture of nitro-isomers, including this compound | thieme-connect.com |

Emerging and Optimized Synthetic Approaches for Acridine Derivatives

Research continues to focus on developing more efficient, environmentally friendly, and versatile methods for synthesizing acridine derivatives. rsc.orgrsc.org Microwave-assisted synthesis has emerged as a significant optimization, dramatically reducing reaction times for both the Ullmann condensation and the subsequent cyclization steps. uclan.ac.ukscielo.br For example, ring closure of N-aryl anthranilic acids with POCl₃ can be effectively achieved under microwave irradiation. uclan.ac.uk

One-pot, multi-component reactions are also gaining attention as they increase efficiency by reducing the number of synthetic steps and purification procedures. rsc.orgscielo.org.mx Some modern approaches utilize novel catalytic systems, such as ZrO₂–TiO₂ mixed oxides or sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) as a nanoporous acid catalyst, to promote the condensation reactions under greener, solvent-free conditions. rsc.orgscielo.org.mx Other advanced methods include the use of palladium-catalyzed reactions like the Buchwald-Hartwig amination as an alternative to the classical copper-catalyzed Ullmann coupling. rsc.org These emerging strategies offer advantages such as higher yields, simpler procedures, and the use of more environmentally benign catalysts and solvents. rsc.orgjsynthchem.com

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of acridine derivatives, significantly improving the efficiency of key reaction steps. sioc-journal.cnrsc.org

One notable application is in the cyclization step of acridine synthesis. For instance, the cyclization of N-phenylanthranilic acid derivatives, a common intermediate in acridine synthesis, can be dramatically accelerated using microwave irradiation. A study demonstrated that the microwave-assisted cyclization of an N-(3-nitrophenyl)anthranilic acid derivative at 150°C for 20 minutes yielded the corresponding 9-chloro-3-nitroacridine in 82% purity. This represents a significant time reduction compared to conventional refluxing, which can take several hours.

Another example involves the microwave-assisted Friedländer reaction for the synthesis of substituted acridines. The reaction of 2-amino-5-nitro-benzophenone with cyclohexanone (B45756) in the presence of trifluoroacetic acid (TFA) as a catalyst under microwave irradiation at a constant power of 400 W provides a rapid route to nitro-substituted acridine analogs. rsc.org Similarly, the reaction of 9-chloroacridine derivatives with p-phenylenediamine (B122844) in the presence of p-toluenesulphonic acid (PTSA) as a catalyst in methanol (B129727) is efficiently promoted by microwave assistance to yield N-(acridin-9-yl)benzene-1,4-diamine derivatives. rsc.org

The advantages of microwave-assisted synthesis in the context of this compound and its analogs include:

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. researchgate.netoatext.com

Improved Yields: In many cases, microwave irradiation leads to higher product yields compared to conventional methods. oatext.com

Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.

A general procedure for microwave-assisted synthesis involves mixing the reactants and a catalytic amount of an appropriate reagent, followed by irradiation in a microwave reactor at a specific power and for a set duration. oatext.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC). oatext.com

Metal-Free Catalysis in Acridine Synthesis

Recent advancements in organic synthesis have emphasized the development of metal-free catalytic systems to avoid the use of potentially toxic and expensive metal catalysts. sioc-journal.cn In the context of acridine synthesis, several metal-free approaches have been successfully developed. acs.orgmdpi.com

One such strategy involves the use of benzyne (B1209423) chemistry for the synthesis of 4-(2-hydroxyaryl)acridines. This metal-free approach utilizes the 1,3-dipolar cycloaddition reaction of arynes with acridine N-oxides. The reaction of acridine N-oxides with ortho-(trimethylsilyl)aryltriflates in the presence of potassium fluoride (B91410) (KF) furnishes the desired 4-(2-hydroxyaryl)acridine derivatives in moderate yields. acs.org

Furthermore, the use of organic dyes as photoredox catalysts under visible light irradiation has emerged as a powerful metal-free method for constructing various heterocyclic scaffolds, including those related to acridine precursors. mdpi.com For example, Eosin Y can catalyze radical cascade annulations to generate functionalized indoles, which can serve as building blocks for more complex heterocyclic systems. mdpi.com

Atomically engineered acridine derivatives themselves have been shown to act as metal-free and self-sensitized catalysts for solar-driven CO2 reduction to formic acid. researchgate.net This highlights the inherent catalytic potential of the acridine scaffold and opens avenues for its application in green chemistry.

The key advantages of metal-free catalysis in acridine synthesis include:

Reduced Environmental Impact: Avoids the use of heavy metals, which can be toxic and difficult to remove from the final product.

Cost-Effectiveness: Eliminates the need for expensive metal catalysts.

Novel Reactivity: Enables transformations that may not be possible with traditional metal-based catalysts.

One-Pot Synthetic Strategies for Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. sioc-journal.cn Several one-pot strategies have been developed for the synthesis of acridine derivatives.

A notable example is the one-pot, three-component synthesis of acridine sulfonamide derivatives. This method involves the reaction of dimedone, an appropriate aldehyde (such as 4-cyanobenzaldehyde), and a sulfonamide derivative in the presence of a catalytic amount of sulfuric acid in water at room temperature. rsc.org This approach is lauded for its high yields, purity of the products, and the use of environmentally friendly catalysts and solvents. rsc.org

The benefits of one-pot synthetic strategies for acridine synthesis are:

Improved Atom Economy: Minimizes waste by incorporating most of the atoms from the starting materials into the final product.

Simplified Procedures: Reduces the complexity of the synthetic process, making it more amenable to automation and high-throughput synthesis.

Parallel Synthesis Techniques for the Generation of Acridine Analog Libraries

Parallel synthesis has become an indispensable tool in drug discovery for the rapid generation of large numbers of structurally related compounds, known as libraries. ariel.ac.il This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying different substituents on a common molecular scaffold.

A parallel synthetic strategy has been successfully applied to the synthesis of 9-aminoacridine (B1665356) analogs. researchgate.net This method allows for the variation of both the tricyclic acridine core and the diamine side chain attached at the 9-position. researchgate.net A key feature of this approach is a novel route to 9-chloroacridines that utilizes triflates of salicylic (B10762653) acid derivatives, which are commercially available with a variety of substitution patterns. researchgate.net This strategy enabled the design of a library of 175 compounds, with 93 being successfully synthesized with acceptable purity for biological screening. researchgate.net

The generation of acridine-peptide conjugate libraries has also been achieved through solid-phase synthesis. nih.govresearchgate.net This technique allows for the efficient synthesis of a diverse range of conjugates by systematically varying the peptide sequence attached to the acridine scaffold. researchgate.net

The general workflow for the parallel synthesis of acridine analog libraries involves:

Scaffold Selection: Choosing a core acridine structure with multiple points of diversification.

Building Block Acquisition: Sourcing a diverse set of commercially available or readily synthesizable building blocks to introduce variability.

Reaction Optimization: Developing robust and high-yielding reaction conditions that are tolerant of a wide range of functional groups.

Library Synthesis: Performing the reactions in a parallel format, often using automated or semi-automated synthesis platforms.

Purification and Characterization: Purifying the library members and confirming their identity and purity.

Comparative Analysis of Synthetic Routes for Chloro-Nitroacridine Isomers

The position of the nitro group on the acridine ring significantly influences the biological activity of 9-chloro-nitroacridine isomers. Therefore, the development of regioselective synthetic methods for these isomers is of great importance.

Methodologies for 9-Chloro-3-nitroacridine Synthesis

The synthesis of 9-chloro-3-nitroacridine can be achieved through several routes, with the Ullmann condensation being a foundational method. jofamericanscience.org This reaction involves the coupling of an o-chlorobenzoic acid with a substituted aniline, such as m-nitroaniline, in the presence of a copper catalyst. jofamericanscience.org The resulting N-(3-nitrophenyl)anthranilic acid is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the desired 9-chloro-3-nitroacridine.

An alternative approach is the direct nitration of 9-chloroacridine. However, this method can lead to a mixture of isomers, with the 1-nitro and 3-nitro isomers being the major products. The regioselectivity of the nitration can be influenced by the reaction conditions, such as the nitrating agent and the solvent system used.

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Ullmann Condensation followed by Cyclization | o-Chlorobenzoic acid, m-Nitroaniline | Copper catalyst, POCl₃ | Good regioselectivity | Multi-step process | jofamericanscience.org |

| Direct Nitration of 9-Chloroacridine | 9-Chloroacridine | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Fewer steps | Can produce a mixture of isomers |

Methodologies for 9-Chloro-1-nitroacridine Synthesis

Similar to the 3-nitro isomer, 9-chloro-1-nitroacridine can also be synthesized via the Ullmann condensation. researchgate.net In this case, o-chlorobenzoic acid is reacted with m-nitroaniline, followed by cyclization of the resulting N-(3'-nitrophenyl)anthranilic acid with POCl₃. researchgate.net It is important to note that the numbering of the aniline ring can lead to the formation of the 1-nitroacridine isomer upon cyclization.

The synthesis of 9-chloro-1-nitroacridine can also be accomplished through multi-step reactions starting from simpler acridine derivatives, involving nitration and halogenation reactions. ontosight.ai The specific synthetic route can be tailored to achieve the desired substitution pattern. ontosight.ai

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Ullmann Condensation followed by Cyclization | Potassium salt of o-chlorobenzoic acid, m-Nitroaniline | Copper, POCl₃ | Established method | Multi-step synthesis | researchgate.net |

| Multi-step Synthesis from Acridine Derivatives | Acridine derivatives | Nitrating agents, Halogenating agents | Versatile | Can be lengthy | ontosight.ai |

A direct nitration of 9-chloroacridine can also yield the 1-nitro isomer, often as a mixture with the 3-nitro isomer. The separation of these isomers can be challenging, highlighting the importance of developing highly regioselective synthetic methods.

Methodologies for 9-Chloro-2-ethoxy-6-nitroacridine (B3250383) Synthesis

The synthesis of 9-chloro-2-ethoxy-6-nitroacridine is most commonly achieved through the cyclization of a precursor molecule using a dehydrating and chlorinating agent. A primary method involves the reaction of 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid with phosphoryl chloride (POCl₃). chemicalbook.com

In a typical procedure, the starting material, 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid, is heated at reflux in an excess of phosphoryl chloride, often under an inert atmosphere like argon, overnight. chemicalbook.com The phosphoryl chloride serves as both the cyclizing and chlorinating agent, converting the carboxylic acid into the 9-chloroacridine derivative. After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of aqueous ammonia, crushed ice, and an organic solvent such as methylene (B1212753) chloride for extraction. chemicalbook.com The organic layer is subsequently washed, dried, and concentrated. chemicalbook.com Purification of the crude product is typically performed by recrystallization from a solvent like chloroform, yielding 9-chloro-2-ethoxy-6-nitroacridine as yellow needles with a reported yield of 88%. chemicalbook.com

An alternative, one-pot reaction method has also been developed for the synthesis of 2-ethoxy-6-nitro-9-aminoacridine, which involves the formation of 9-chloro-2-ethoxy-6-nitroacridine as an intermediate. google.com This process begins by mixing the raw material, 2-p-ethoxyanilino-4-nitrobenzoic acid, with phosphoryl chloride and reacting at temperatures between 70-120°C for 0.5 to 2 hours. google.com This method is highlighted for its operational simplicity and for reducing environmental pollution by allowing for the recycling of reaction waste liquid. google.com

| Starting Material | Reagents | Reaction Conditions | Purification | Yield | Reference |

|---|---|---|---|---|---|

| 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid | Phosphoryl chloride (POCl₃) | Heated at reflux overnight under an inert atmosphere. | Recrystallization from chloroform. | 88% | chemicalbook.com |

| 2-p-ethoxyanilino-4-nitrobenzoic acid | Phosphoryl chloride (POCl₃) | Reacted at 70-120°C for 0.5-2 hours. | Intermediate used in a one-pot synthesis. | High (specific yield for intermediate not detailed) | google.com |

Methodologies for 9-Chloro-2-methyl-4-nitroacridine Synthesis

The synthesis of 9-chloro-2-methyl-4-nitroacridine typically involves a cyclization reaction using phosphorus oxychloride (POCl₃). amazonaws.com The precursor for this synthesis is 2-[(4-Methyl-2-nitrophenyl)amino]benzoic acid. amazonaws.com This intermediate is subjected to cyclization with freshly distilled phosphorus oxychloride under a nitrogen atmosphere to yield the target compound. amazonaws.com The use of POCl₃ requires caution, and the reaction should be conducted in an efficient fume hood. amazonaws.com

A more detailed, two-step synthetic route has also been described. researchgate.net This process starts with an Ullmann condensation reaction between o-chlorobenzoic acid and 3-nitro-6-methylaniline. researchgate.net This initial step is carried out in the presence of anhydrous potassium carbonate and a copper(II) catalyst to form the intermediate N-(2′-methyl-5′-nitrophenyl)anthranilic acid. researchgate.net In the second step, this intermediate undergoes cyclization by being refluxed in phosphorus oxychloride (POCl₃) to afford the final product, 9-chloro-4-methyl-1-nitroacridine. researchgate.net

| Starting Material(s) | Reagents/Catalysts | Reaction Steps | Key Conditions | Reference |

|---|---|---|---|---|

| 2-[(4-Methyl-2-nitrophenyl)amino]benzoic acid | Phosphorus oxychloride (POCl₃) | 1. Cyclization | Reaction with freshly distilled POCl₃ under nitrogen atmosphere. | amazonaws.com |

| o-Chlorobenzoic acid and 3-nitro-6-methylaniline | Anhydrous potassium carbonate, Copper(II) catalyst, Phosphorus oxychloride (POCl₃) | 1. Ullmann condensation to form N-(2′-methyl-5′-nitrophenyl)anthranilic acid. 2. Cyclization of the intermediate. | Refluxing in POCl₃ for cyclization. | researchgate.net |

Challenges in the Synthesis of Halogenated and Nitrated Acridines, Including Purity and Yield Optimization

A significant hurdle is achieving regioselectivity. rsc.org Direct electrophilic substitutions on the acridine ring are often not regioselective and can lead to the formation of multiple polyfunctionalized products. rsc.org For instance, the nitration of quinoline, a related heterocyclic system, yields a mixture of isomers, and similar complexities arise with acridines. mdpi.com The position of substitution is directed by the existing groups on the ring. mdpi.com

The reactivity of the acridine system, which is influenced by its substituents, presents another challenge. rsc.org The presence of a nitro group, for example, can significantly increase the molecule's reactivity, which may result in the formation of multiple by-products. rsc.org Conversely, electron-donating groups can sometimes deactivate the molecule towards desired subsequent reactions, such as certain nucleophilic substitutions. rsc.org

These side reactions necessitate robust purification protocols to achieve high purity of the target compound. ijrpr.comresearchgate.net Common purification methods include recrystallization from suitable solvents like ethanol (B145695) or acetone (B3395972) and column chromatography. researchgate.netijrpr.com Ensuring the purity of the synthesized compounds is essential for their intended applications. prezi.com

Optimizing the reaction yield is another critical aspect. prezi.com Researchers have explored various strategies to improve yields. The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields and purity, simplifying work-up procedures. rsc.orgrsc.org For example, a microwave-assisted reaction of 9-chloroacridine derivatives with p-phenylenediamine in the presence of a p-toluenesulphonic acid (PTSA) catalyst has been successfully employed. rsc.org Additionally, the development of novel catalytic systems, such as a Co/C catalyst derived from rice husks for microwave-assisted synthesis, has demonstrated high yields and catalyst reusability. researchgate.net Optimizing reaction parameters like temperature and time is also crucial for maximizing product formation. researchgate.net The move towards greener synthesis, using environmentally benign catalysts and solvents like water, also aims to produce high yields and purities. rsc.org

Chemical Reactivity and Derivatization of 9 Chloro 2 Nitroacridine

Nucleophilic Substitution Reactions at the C-9 Position of the Acridine (B1665455) Ring.clockss.orgthieme-connect.debenchchem.comresearchgate.net

The chlorine atom at the C-9 position of the acridine ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nitro group at the 2-position. smolecule.com A variety of nucleophiles can displace the chloride, leading to a wide range of 9-substituted-2-nitroacridine derivatives.

Reactions with Amines and Substituted Amines.benchchem.comnih.govajpamc.comnih.gov

The reaction of 9-Chloro-2-nitroacridine with primary and secondary amines is a common method for the synthesis of 9-aminoacridine (B1665356) derivatives. nih.gov These reactions are typically carried out in a suitable solvent, and the resulting products often exhibit interesting biological activities. For instance, the reaction with piperazine (B1678402) yields 2-methyl-4-nitro-9-(piperazin-1-yl)acridine, which can be further functionalized. amazonaws.com The general scheme for this reaction is as follows:

The reaction conditions and yields can vary depending on the nature of the amine and the solvent used. In some cases, the use of a base is necessary to neutralize the hydrochloric acid formed during the reaction. amazonaws.com

Table 1: Examples of Nucleophilic Substitution with Amines

| Reactant (Amine) | Product | Reference |

|---|---|---|

| Piperazine | 2-Methyl-4-nitro-9-(piperazin-1-yl)acridine | amazonaws.com |

| Diamines | 9-Aminoacridine derivatives | nih.gov |

| Tuftsin/Retro-tuftsin Derivatives | 4-Methyl-1-nitroacridine analogues with tuftsin/retro-tuftsin derivatives | ajpamc.com |

Transformations Involving Phenols and Phenoxy Intermediates.ajpamc.comnih.govmostwiedzy.pl

Phenols can also act as nucleophiles, reacting with this compound to form 9-phenoxyacridine (B3049667) derivatives. This reaction is often carried out by heating the reactants together, sometimes in the presence of a base. ajpamc.commostwiedzy.pl The resulting 9-phenoxyacridines can serve as stable intermediates for further transformations. For example, 1-nitro-9-phenoxyacridine (B8643241) can be prepared by reacting 9-chloro-1-nitroacridine (B102269) with phenol. nih.govmostwiedzy.pl This phenoxy derivative can then undergo a subsequent nucleophilic substitution with amines to yield 9-aminoacridine compounds. nih.gov This two-step process, involving a phenoxy intermediate, can sometimes provide better yields and purer products compared to the direct reaction of 9-chloroacridines with amines. nih.gov

Table 2: Reactions Involving Phenols

| Reactant | Intermediate/Product | Application | Reference |

|---|---|---|---|

| 9-Chloro-1-nitroacridine and Phenol | 1-Nitro-9-phenoxyacridine | Intermediate for synthesis of 9-aminoacridines | nih.govmostwiedzy.pl |

| 9-Chloroacridine (B74977) and Phenol | 9-Phenoxyacridine | Intermediate for synthesis of 9-aminoacridines | nih.gov |

Formation of Acridones as Reaction Byproducts or Degradation Products.nih.govijddr.inclockss.org

During nucleophilic substitution reactions, particularly under aqueous or acidic conditions, this compound can undergo hydrolysis to form the corresponding 9-acridone derivative. nih.govclockss.org This is a common side reaction and can lead to a decrease in the yield of the desired 9-substituted product. nih.gov The formation of 9-acridones is essentially the hydrolysis of the 9-chloro group. ijddr.inclockss.org The rate of this hydrolysis is influenced by the pH of the reaction medium. clockss.org In some synthetic procedures, measures are taken to minimize this side reaction, such as using anhydrous solvents or adding molecular sieves. nih.govgoogle.com

Reduction Reactions of the Nitro Functional Group.rsc.orgvulcanchem.combenchchem.com

The nitro group of this compound can be reduced to an amino group, yielding 9-chloro-2-aminoacridine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or by using reducing agents like tin(II) chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). ijddr.inrsc.orgvulcanchem.comrsc.orgrsc.orgmdpi.com The resulting aminoacridine is a key intermediate for the synthesis of various other derivatives. For example, the reduction of the nitro group is a crucial step in the preparation of certain biologically active acridine compounds. rsc.org

Table 3: Reduction of the Nitro Group

| Reagent | Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | 9-Chloro-2-aminoacridine | vulcanchem.com |

| Tin(II) chloride (SnCl₂) | 9-Chloro-2-aminoacridine | rsc.org |

| Hydrazine | Aminoacridine derivative | rsc.org |

| Sodium Borohydride (NaBH₄) | Corresponding amino phenols | rsc.org |

Oxidation Reactions Involving the Acridine Scaffold.ptfarm.plijpsr.comresearchgate.netresearchgate.net

The acridine ring system can undergo oxidation, although this is less common for this compound itself. Oxidation of the parent acridine molecule with reagents like dichromate in acetic acid typically yields acridone (B373769). ptfarm.plijpsr.com The presence of the electron-withdrawing nitro group can influence the reactivity of the acridine scaffold towards oxidation. The oxidation of substituted anilines is a known method for the synthesis of nitroarenes. mdpi.comorganic-chemistry.org While specific oxidation reactions of this compound are not extensively documented in the provided context, the general reactivity of the acridine ring suggests that under appropriate conditions, oxidation could lead to the formation of acridone derivatives or other oxidized products. ptfarm.plijpsr.com

Reactions with Carbon-Acidic (CH-Acid) Compounds to Form Annulated Systems.researchgate.netresearchgate.net

9-Chloro-1-nitroacridine can react with CH-acidic compounds, such as malononitrile, ethyl cyanoacetate, and ethyl malonate, to form new ring systems fused to the acridine core. researchgate.netresearchgate.net This reaction typically involves the displacement of the C-9 chlorine by the carbanion generated from the CH-acidic compound. Subsequent intramolecular reactions, often following the reduction of the nitro group, can lead to the formation of polycyclic systems like 7H-pyrido[2,3,4-kl]acridin-2(3H)-ones. researchgate.netresearchgate.net This method provides a pathway to complex, annulated acridine derivatives. researchgate.net

General Reactivity Trends Influenced by Acridine Ring Substituents

The chemical reactivity of the acridine nucleus, particularly at the C9 position, is profoundly influenced by the nature and position of substituents on the aromatic rings. psu.eduresearchgate.net The C9 carbon is inherently electron-deficient due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgclockss.org The presence of additional substituents can either enhance or suppress this reactivity through electronic and steric effects. ceon.rs

Electron-Withdrawing Groups (EWGs):

Substituents that withdraw electron density from the acridine ring system significantly increase the rate of nucleophilic substitution at the C9 position. psu.edu Groups such as nitro (–NO₂), halogens (–Cl), and trifluoromethyl (–CF₃) are powerful activators for this type of reaction. psu.eduontosight.ai The nitro group, in particular, is a strong electron-withdrawing group that enhances the electrophilicity of the C9 carbon, making the molecule more susceptible to attack by nucleophiles. rsc.orgontosight.ai

Computational studies have quantified this effect by calculating the activation energies for model SNAr reactions. For instance, the presence of a nitro group on the acridine ring lowers the activation energy required for the substitution reaction, thereby increasing the reaction rate. psu.edu Similarly, chlorine atoms and CF₃ groups also increase reactivity due to their negative inductive effects. psu.edu The activating influence of these substituents is crucial for the synthesis of various acridine derivatives, as seen in the reactions of 9-chloro-1-nitroacridines. ub.edu

The position of the electron-withdrawing substituent also plays a critical role in its activating strength. Theoretical calculations have established a hierarchy of influence based on the substituent's location. For a nitro group, the activating effect is strongest at position 2, followed by positions 4, 3, and 1. psu.edu

Electron-Donating Groups (EDGs):

Conversely, electron-donating groups attached to the acridine ring decrease its reactivity toward nucleophiles. Substituents like methoxy (B1213986) (–OCH₃), amino (–NH₂), and alkyl groups inhibit nucleophilic substitution by increasing the electron density on the ring and reducing the partial positive charge at the C9 position. psu.edursc.org

For example, an attempt to perform an SNAr reaction on 6,9-dichloro-2-methoxy-4-aminoacridine failed, presumably due to the deactivating, electron-donating effect of the amino group at the C4 position. rsc.org Computational studies support this, showing that methoxy groups and alkyl chains lead to higher activation energies for nucleophilic substitution, thus slowing down the reaction. psu.edu However, in some cases, the effects of multiple substituents can cancel each other out. A computational model of a 9-chloroacridine bearing both a methoxy group and a chlorine atom showed an activation energy similar to that of unsubstituted 9-chloroacridine. psu.edu

Steric Effects:

Beyond electronic influences, the steric bulk of substituents can also affect reactivity. Large substituents near the C9 position can physically hinder the approach of a nucleophile, slowing or preventing a reaction regardless of the substituent's electronic properties. nih.gov Structure-activity relationship studies have shown that for certain acridine derivatives, while electronic properties of substituents had a minimal effect on biological activity, steric bulk was a significant factor, with larger groups leading to a loss of activity, likely by impeding interaction with biological targets. nih.gov

The following tables summarize the influence of various substituents on the reactivity of the acridine ring in nucleophilic substitution reactions, based on computational and experimental findings.

| Substituent on Acridine Ring | Substituent Type | Calculated Activation Energy (E*) (kJ/mol) | Predicted Effect on Reactivity |

|---|---|---|---|

| 2-NO₂ (protonated) | Strong EWG | 76 | Strongly Activating |

| 4-Cl | EWG (Inductive) | 91 | Activating |

| None (Unsubstituted) | - | 94 | Baseline |

| 2-Cl, 7-OCH₃ | EWG + EDG | 94 | Neutral (effects cancel) |

| 2-OCH₃ | EDG | 100 | Deactivating |

| Partially Saturated Ring | Alkyl (EDG) | 116 | Strongly Deactivating |

| Substituent Class | Examples | Electronic Effect | General Impact on Nucleophilic Substitution Rate |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CF₃ | -I, -M | Strongly Increases |

| Moderate Electron-Withdrawing | -Cl, -Br | -I, +M | Increases |

| Electron-Donating | -OCH₃, -NH₂, -Alkyl | +I, +M | Decreases |

| Bulky Groups | -C(CH₃)₃, -Ph | Steric Hindrance | Decreases (due to steric hindrance) |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Confirmation Methodologies

Spectroscopic techniques are fundamental in confirming the molecular structure of 9-Chloro-2-nitroacridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, N-hydroxy-2-nitroacridine-9-carbimidoyl chloride hydrochloride, in DMSO-d₆ shows distinct signals for the aromatic protons. nih.gov Specifically, the spectrum displays peaks at δ 13.47 (s, 1H), 8.86 (t, 1H, J = 2.0 Hz), 8.55 (dt, 1H, J = 9.4, 2.4 Hz), 8.45 (dd, 1H, J = 9.4, 2.2 Hz), 8.32 (d, 1H, J = 8.7 Hz), 8.12 (d, 1H, J = 8.8 Hz), 8.10–8.06 (m, 1H), and 7.88 (dd, 1H, J = 8.7, 6.7 Hz). nih.gov For 2-nitroacridone, a precursor, the ¹H NMR spectrum in DMSO exhibits signals at δ 12.21 (s, 1H), 8.41 (dd, J = 11.6, 5.5 Hz, 2H), 8.25 (d, J = 8.0 Hz, 1H), 7.96 (dd, J = 8.9, 2.1 Hz, 1H), 7.81 (dd, J = 11.2, 4.1 Hz, 1H), 7.58 (d, J = 8.3 Hz, 1H), and 7.35 (t, J = 7.5 Hz, 1H). nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For the related 2-nitroacridone, the ¹³C NMR spectrum in DMSO shows peaks at δ 176.2, 150.1, 141.2, 140.5, 134.4, 128.5, 126.1, 123.3, 122.2, 121.0, 117.7, 114.3, and 113.3. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. emerypharma.comscribd.comhmdb.ca COSY spectra reveal proton-proton couplings, helping to assign neighboring protons in the aromatic rings. emerypharma.com HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR signals. hmdb.ca

Table 1: NMR Data for this compound Precursors and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| N-hydroxy-2-nitroacridine-9-carbimidoyl chloride hydrochloride | ¹H | DMSO-d₆ | 13.47, 8.86, 8.55, 8.45, 8.32, 8.12, 8.10–8.06, 7.88 nih.gov |

| 2-Nitroacridone | ¹H | DMSO | 12.21, 8.41, 8.25, 7.96, 7.81, 7.58, 7.35 nih.gov |

| 2-Nitroacridone | ¹³C | DMSO | 176.2, 150.1, 141.2, 140.5, 134.4, 128.5, 126.1, 123.3, 122.2, 121.0, 117.7, 114.3, 113.3 nih.gov |

This table is based on available data for precursor and related compounds and may not represent the exact values for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a precursor, 2-nitroacridone, characteristic IR absorption bands are observed at 1660 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch). These absorptions are indicative of the acridone (B373769) carbonyl group and the nitro group, respectively. For 9-chloroacridine (B74977), the parent compound without the nitro group, the IR spectrum shows characteristic peaks for the aromatic C-H and C=C stretching vibrations. indexcopernicus.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov For the related 2-nitroacridone, the high-resolution mass spectrum (DIP) showed an [M+H]⁺ ion at m/z 240.0538, which corresponds to the calculated value of 240.0535 for [C₁₃H₉N₂O₃]⁺. nih.gov Electron ionization mass spectrometry of the parent 9-chloroacridine shows a molecular ion peak at m/z 213. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govjfda-online.com This technique is particularly useful for the analysis of complex mixtures and for structural elucidation through the study of fragmentation patterns. nih.govjfda-online.com In the analysis of related nitroaromatic compounds, LC-MS/MS is used to identify and quantify the compounds based on their specific precursor and product ion transitions. researchgate.net

X-ray Crystallography for Definitive Molecular Structure and Solid-State Packing Analysis

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for its isolation. A common method involves using a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For the related 9-chloro-3-nitroacridine (B189650), a purity of over 95% was confirmed using HPLC. HPLC methods can be optimized by adjusting the mobile phase composition and gradient to achieve the best separation. sielc.com For instance, the separation of 9-chloroacridine has been demonstrated using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-hydroxy-2-nitroacridine-9-carbimidoyl chloride hydrochloride nih.gov |

| 2-Nitroacridone nih.gov |

| 9-Chloroacridine indexcopernicus.comnih.gov |

| 9-Aminoacridine (B1665356) hydrochloride clockss.org |

| bis(Acridine-4-carboxamide) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential analytical technique employed to monitor the progress of chemical reactions involving the synthesis of acridine (B1665455) derivatives. This method allows for the rapid, qualitative assessment of the reaction mixture, confirming the consumption of starting materials and the formation of the desired product.

In the synthesis of various acridine-based compounds, TLC is routinely used to determine the optimal reaction time and ensure the reaction has gone to completion. indexcopernicus.comscielo.org.mx For instance, during the synthesis of acridine-sulfonamide conjugates from a 9-chloroacridine precursor, reactions were refluxed at 80°C until the starting materials were observed to be completely consumed as indicated by TLC analysis. indexcopernicus.com The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, and developing it in a suitable mobile phase. The separation of components is visualized, often under UV light, allowing for a clear distinction between reactants and products.

While specific Rf values for this compound are dependent on the exact solvent system used, the general methodology is well-established in the synthesis of related compounds. Researchers have utilized various solvent systems to effectively monitor these transformations. The selection of the mobile phase is critical for achieving good separation.

Table 1: Examples of TLC Systems for Monitoring Acridine Derivative Syntheses

| Acridine Derivative Synthesized | Stationary Phase | Mobile Phase (Solvent System) | Reference |

| 9-(piperazin-1-yl) acridine derivatives | Silica Gel | Hexane:Ethyl Acetate (7:3) | amazonaws.com |

| 2-(3-methylacridin-9-yl)isoindoline-1,3-dione | Silica Gel G | Chloroform:Methanol (B129727) (8.5:1.5) | bilkent.edu.tr |

| 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-ones | Not Specified | Not Specified | scielo.org.mx |

| Acridine-sulfonamide conjugates | Not Specified | Not Specified | indexcopernicus.com |

The completion of the reaction is typically marked by the disappearance of the spot corresponding to the starting material (e.g., 9-chloroacridine) and the appearance of a new spot corresponding to the product. bilkent.edu.tr

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It provides quantitative data on the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within the molecule. This data is then compared against the theoretically calculated values based on the expected molecular formula, serving as a critical checkpoint for purity and structural confirmation. nanochemres.org

For this compound, with the molecular formula C₁₃H₇ClN₂O₂, the theoretical elemental composition can be calculated precisely. The experimental values obtained from an elemental analyzer, such as a Heracus CHN-O-Rapid analyzer, must fall within a narrow, acceptable margin of error (typically ±0.4%) of the calculated values to confirm the correct stoichiometry. scielo.org.mx

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 60.39 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.73 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.83 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.37 |

| Total | 258.664 | 100.00 |

In published research on other acridine derivatives, the congruence between found and calculated elemental percentages is a standard requirement for characterization. For example, in the synthesis of novel acridine derivatives, elemental analysis results are presented to validate the proposed structures. nanochemres.orgresearchgate.netinformativejournals.com

Table 3: Illustrative Elemental Analysis Data for an Acridine Derivative (C₂₄H₂₅N₃O₄S) researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.84 | Not Available |

| Hydrogen (H) | 5.58 | Not Available |

| Nitrogen (N) | 9.31 | Not Available |

This comparative analysis provides definitive evidence of the compound's elemental makeup, confirming that the synthesis has yielded the target molecule with a high degree of purity. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing complex organic molecules. researchgate.net It provides a framework to calculate various molecular properties and reactivity descriptors based on the electron density, offering a balance between accuracy and computational cost.

DFT calculations can elucidate the distribution of electrons within 9-Chloro-2-nitroacridine, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from DFT, known as global reactivity descriptors, help quantify the molecule's chemical behavior. While specific DFT studies on this compound are not extensively published, the principles can be understood from research on analogous substituted acridines. researchgate.netpsu.edu For instance, studies on other nitro-substituted acridine (B1665455) derivatives have shown that the nitro group significantly influences the molecule's reactivity. researchgate.net

Computational investigations into a range of substituted 9-chloroacridines have revealed that the presence and position of substituents dramatically affect the activation energy of reactions. psu.edu A DFT study on 9-anilinoacridine (B1211779) derivatives found that a compound featuring a nitro group was the most reactive in the series, highlighting the strong electron-withdrawing nature of this functional group. researchgate.net These findings suggest that the nitro group in this compound would render the acridine core highly electrophilic, particularly at the C9 position, making it susceptible to nucleophilic attack.

The table below outlines key DFT-based reactivity descriptors and their significance in predicting the chemical behavior of a molecule like this compound. researchgate.netscielo.org.mx

| Descriptor | Symbol | Significance for this compound |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate electrons. A higher EHOMO indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept electrons. A lower ELUMO indicates a better electron acceptor and higher reactivity toward nucleophiles. |

| HOMO-LUMO Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap suggests lower kinetic stability and higher chemical reactivity. |

| Ionization Potential | IP (≈ -EHOMO) | The energy required to remove an electron. A lower IP indicates a stronger tendency to be oxidized. |

| Electron Affinity | EA (≈ -ELUMO) | The energy released when an electron is added. A higher EA suggests the molecule is a good electrophile. |

| Chemical Hardness | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. A smaller value indicates higher reactivity. |

| Electrophilicity Index | ω = (IP + EA)² / (8η) | A global index that quantifies the electrophilic nature of a molecule. A higher value indicates a stronger electrophile. |

| Fukui Function | f(r) | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. |

These descriptors collectively allow for a detailed prediction of this compound's reactivity, guiding its use in synthetic chemistry and its potential interactions in biological systems. researchgate.net

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. This technique is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

For acridine derivatives, a common biological target is DNA topoisomerase, an enzyme crucial for managing DNA topology during replication and transcription. mdpi.com The planar structure of the acridine ring system is well-suited for intercalation between DNA base pairs, a mechanism known to disrupt topoisomerase function. Molecular docking simulations can model this interaction with high precision.

The docking process typically involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the biological target (e.g., from the Protein Data Bank) and the ligand. The ligand's structure is energy-minimized to find its most stable conformation.

Defining the Binding Site: Identifying the active site or binding pocket on the receptor where the ligand is expected to interact.

Docking Algorithm: Using specialized software to systematically sample a large number of orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

While specific docking studies for this compound are not prominent in the literature, studies on closely related 3,9-disubstituted acridines that target Topoisomerase I provide a clear example of the methodology. mdpi.com In such studies, derivatives were docked into the enzyme's active site to predict their binding energy and interaction patterns, successfully correlating computational predictions with experimental inhibitory activity. mdpi.com

The following table illustrates the type of data generated from a molecular docking simulation, using a hypothetical interaction with a topoisomerase enzyme as an example.

| Parameter | Description | Illustrative Value/Finding |

| Target Protein | The biological macromolecule to which the ligand binds. | Human Topoisomerase I-DNA complex |

| Binding Site | Specific amino acid residues or DNA bases forming the interaction pocket. | Active site residues (e.g., Arg364, Asn722) and DNA base pairs flanking the intercalation site. |

| Binding Energy | An estimation of the binding affinity. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds responsible for stabilizing the complex. | π-π Stacking: Acridine ring intercalating between DNA base pairs.Hydrogen Bonds: Nitro group forming H-bonds with amino acid side chains (e.g., Lysine).Halogen Bonds: Chlorine atom at C9 interacting with an electron-rich pocket. |

| Predicted Activity | The biological effect suggested by the simulation. | Inhibition of topoisomerase activity by stabilizing the enzyme-DNA cleavage complex. |

These simulations provide a rational basis for designing new derivatives with improved binding affinity and selectivity, optimizing their potential as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized compounds, making it a powerful tool for prioritizing synthetic targets and optimizing lead compounds in drug discovery.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For acridine-based compounds, QSAR studies have been successfully employed to predict anticancer activity. For example, a QSAR model was developed for a series of 9-anilinoacridine derivatives against leukemic cell lines. researchgate.net This study utilized DFT-based descriptors (hardness, electrophilicity) alongside molecular mechanics parameters (surface area, molar refractivity) to build a highly predictive model (with a correlation coefficient, r², of 0.91), demonstrating the importance of both electronic and steric factors in determining cytotoxicity. researchgate.net

Although a specific QSAR model for this compound has not been reported, the methodology can be readily applied. Descriptors for this compound would be calculated and used in a model built from a diverse set of nitroacridine (B3051088) analogues. The table below lists some of the key descriptors that would be relevant for a QSAR analysis of this compound.

| Descriptor Class | Specific Descriptor | Property Quantified |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| EHOMO / ELUMO | Electron-donating/accepting ability. | |

| Hammett Constant (σ) | Electron-withdrawing/donating effect of substituents (NO₂ and Cl). | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing membrane permeability and transport. |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Molecular Volume / Surface Area | Spatial extent and shape of the molecule. | |

| Molar Refractivity | A measure of molecular volume and polarizability. | |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with biological targets. |

A successful QSAR model could predict the anticancer potency of this compound and guide the design of new derivatives with enhanced activity, for instance, by suggesting modifications that optimize lipophilicity or enhance electronic interactions with the target.

Mechanistic Insights Derived from Computational Chemistry

Beyond predicting static properties, computational chemistry offers profound insights into the dynamic processes of chemical reactions. By mapping potential energy surfaces, identifying transition states, and calculating reaction energy barriers, these methods can elucidate complex reaction mechanisms at an atomic level. This is particularly useful for understanding the reactivity of this compound, especially the substitution of the chlorine atom at the C9 position, which is a key step in the synthesis of many biologically active 9-substituted acridines.

A computational and kinetic study on a series of substituted 9-chloroacridines has provided a detailed understanding of their reactivity. psu.edu The study confirmed that the reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. In this process, a nucleophile attacks the electron-deficient C9 carbon, forming a high-energy intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled. psu.edu

Computational modeling was used to:

Determine Transition State Geometry: The precise three-dimensional structure of the unstable transition state was calculated, providing a snapshot of the reaction at its energy peak. psu.edu

Calculate Activation Energies: The energy barrier for the reaction was computed, which directly correlates with the reaction rate. The study found that substituents on the acridine ring have a strong influence on this barrier. For example, a protonated nitro-acridine analogue was predicted to have a very low activation energy, indicating high reactivity, which aligns with the strong electron-withdrawing effect of the nitro group. psu.edu

Analyze Solvent Effects: The influence of the solvent on the reaction mechanism and energy barriers was modeled, showing its critical role in stabilizing charged intermediates and transition states. psu.edu

Furthermore, computational methods can be used to explore competing reaction pathways. For instance, in the hydrolysis of certain 9-aminoacridine (B1665356) derivatives, calculations helped rationalize the unexpected formation of byproducts by comparing the energy profiles of different proposed mechanisms. semanticscholar.org For this compound, this could mean predicting potential side reactions or degradation pathways under various conditions, such as the photochemical reaction that converts 9-chloroacridine (B74977) to acridone (B373769) in the presence of air. oup.com

These mechanistic studies provide a fundamental understanding of the molecule's chemical behavior, enabling the optimization of reaction conditions for synthesizing derivatives and predicting its stability and metabolic fate in a biological environment.

Mechanistic Research on Molecular Interactions of 9 Chloro 2 Nitroacridine

DNA Intercalation and Binding Affinity Studies

Acridine (B1665455) compounds are well-established DNA intercalating agents. nih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. mdpi.com This non-covalent interaction is a critical step in the mechanism of action for many acridine-based drugs, leading to distortions in the DNA structure that can interfere with processes like replication and transcription. mdpi.comnih.gov The binding affinity, or the strength of this interaction, is a key determinant of a compound's biological efficacy and is typically measured by the equilibrium dissociation constant (K D) or a binding constant (K b); a smaller K D or larger K b value signifies a higher binding affinity. malvernpanalytical.com Studies on various acridine derivatives have demonstrated a wide range of DNA binding constants, indicating that the specific chemical structure of each derivative significantly influences its interaction with DNA. researchgate.net

The nature and position of substituents on the acridine core profoundly affect its DNA binding properties. The presence of a chloro group, for instance, can positively influence the ligand's ability to bind to DNA by increasing its hydrophobicity. researchgate.net This enhancement can also be attributed to the chloro atom slightly altering the molecule's dipole, which may increase dipole-dipole interactions within the DNA binding site or allow the chlorine to act as a hydrogen-bond acceptor. researchgate.net

The position of the nitro group is also critical. Studies on nitracrine (B1678954) (a 1-nitroacridine derivative) and its analogues have shown that the biological activity, particularly the ability to form covalent cross-links with DNA after metabolic activation, is dependent on the nitro group being in the 1-position. Moving the nitro group to the 2-, 3-, or 4-position eliminates this cross-linking ability, even though the fundamental ability to intercalate may not differ significantly between isomers. nih.govmdpi.com This highlights that while intercalation is a primary mode of binding, specific substituents are responsible for the more complex and often more potent covalent interactions with DNA.

Research on a series of 6-chloro-2-substituted-9-aminoacridines revealed that while the binding affinities were largely similar, the substituent could affect the DNA unwinding angle upon intercalation. nih.gov A dissymmetric substituent was found to cause a smaller unwinding angle, suggesting a "wedge" effect upon intercalation that alters the local DNA structure differently than more symmetric derivatives. nih.gov

Table 1: Influence of Substituents on DNA Binding of Acridine Derivatives This table is interactive. You can sort and filter the data.

| Acridine Derivative Class | Substituent | Observed Effect on DNA Binding | Reference |

|---|---|---|---|

| Acridine-thiosemicarbazones | Chloro group | Increased hydrophobic properties, potentially increasing dipole-dipole interactions and acting as a hydrogen-bond acceptor, leading to a higher binding constant (Kb). | researchgate.net |

| Nitro-9-aminoacridines | 1-Nitro group | Essential for covalent DNA cross-linking after metabolic activation. | nih.govmdpi.com |

| Nitro-9-aminoacridines | 2-, 3-, or 4-Nitro group | Does not support covalent DNA cross-linking. | mdpi.com |

| 6-Chloro-2-substituted-9-aminoacridines | Dissymmetric groups | Causes a smaller DNA unwinding angle upon intercalation. | nih.gov |

DNA intercalating agents like acridines are known to induce frameshift mutations, which involve the insertion or deletion of base pairs in the DNA sequence. nih.gov This mutagenic activity is believed to arise from the stabilization of "slipped mispairing" intermediates during DNA replication or repair. When the acridine molecule intercalates, it can cause a local distortion of the DNA helix, increasing the likelihood of one strand slipping relative to the other, particularly in regions with repetitive sequences (e.g., runs of guanine (B1146940) bases). nih.gov

Studies comparing different isomers of nitro-substituted acridines have shown that the position of the nitro group affects the type and frequency of frameshift mutations. For example, nitracrine (1-nitro derivative) and its 3-nitro isomer are effective at inducing -2 frameshift mutations. nih.gov In contrast, the 2- and 4-nitro isomers are less effective in this regard. nih.gov This suggests that steric interactions and the electronic properties conferred by the substituent's position play a significant role in how the intercalated compound is processed by cellular DNA repair and replication enzymes, ultimately influencing its specific mutagenic outcome. nih.gov Reactive derivatives, such as nitroacridines, can also form covalent adducts with DNA, leading to mutagenic properties that differ from simple intercalators. nih.gov

General Interactions with Proteins and Other Biological Macromolecules

The biological activity of a compound like 9-Chloro-2-nitroacridine is fundamentally determined by its interactions with various biological macromolecules, including proteins and nucleic acids. The planar, polycyclic aromatic structure of the acridine ring is a key feature that governs these interactions. Acridine derivatives are well-known for their ability to intercalate between the base pairs of DNA. This mode of binding involves the insertion of the planar ring system into the DNA double helix, which can disrupt DNA replication and transcription, a common mechanism for the cytotoxic effects of many anticancer agents.

Beyond DNA intercalation, this compound can engage in various non-covalent interactions with proteins. These interactions can include:

Hydrophobic Interactions: The aromatic rings can interact with nonpolar pockets within a protein's structure.

Pi-stacking: The electron-rich pi system of the acridine core can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions and Hydrogen Bonding: The nitrogen atom in the acridine ring, as well as the electronegative oxygen atoms of the nitro group and the chlorine atom, can act as hydrogen bond acceptors or participate in electrostatic interactions with polar residues on a protein surface or within an active site.

Cellular Mechanism of Action Studies in Research Models

The proliferation of cells is a tightly regulated process controlled by a complex network of signaling pathways. nih.gov Disruption of these pathways is a hallmark of cancer. Acridine derivatives and similar heterocyclic compounds often exert their anti-cancer effects by interfering with these critical proliferation signals. While specific research on this compound is limited, studies on related compounds provide insights into potential mechanisms. For instance, Nitidine Chloride, another heterocyclic alkaloid, has been shown to inhibit cell proliferation in various cancer models by suppressing key signaling pathways. nih.gov

Commonly targeted pathways by such anti-proliferative agents include:

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and proliferation. Inhibition of this pathway can lead to cell cycle arrest.

MAPK/ERK Pathway: This pathway transduces signals from the cell surface to the nucleus to control gene expression related to proliferation and differentiation.

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes the expression of genes involved in proliferation and survival. nih.gov

Hippo-YAP Pathway: This pathway controls organ size and cell proliferation, and its dysregulation is implicated in cancer. nih.gov

Interference with these pathways typically leads to a halt in the cell cycle, preventing cancer cells from dividing. nih.gov A compound like this compound could potentially modulate one or more of these pathways, leading to an anti-proliferative effect.

Table 4: Signaling Pathways Implicated in Cell Proliferation and Targeted by Bioactive Compounds

| Signaling Pathway | Role in Proliferation | Potential Effect of Inhibition |

| PI3K/Akt/mTOR | Promotes cell growth, survival, and progression through the cell cycle. | Induction of cell cycle arrest and apoptosis. |

| MAPK/ERK | Transmits mitogenic signals from growth factor receptors to the nucleus. | Blockade of cell division and proliferation. |

| JAK/STAT3 | STAT3 activation promotes the transcription of genes for cell survival and proliferation. nih.gov | Inhibition of tumor growth and angiogenesis. nih.gov |

| Hippo-YAP | Regulates tissue growth and cell proliferation; YAP is a key downstream effector. nih.gov | Suppression of cell growth and invasion. nih.gov |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. Research on nitro-containing aromatic compounds suggests that they can be potent inducers of apoptosis. For example, the anticancer drug 9-nitrocamptothecin has been shown to induce apoptosis in cancer cells through mechanisms that involve the activation of specific cell death pathways. nih.gov

There are two main pathways leading to apoptosis:

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (like FasL or TRAIL) to death receptors (like CD95) on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of initiator caspase-8. nih.gov

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage. It involves changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the activation of initiator caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins and dismantling the cell in an orderly fashion. nih.govnih.gov Studies on 9-nitrocamptothecin demonstrated an induction of apoptosis associated with the expression of CD95 and its ligand, along with the activation of caspases-3, -7, and -8, indicating an involvement of the extrinsic pathway. nih.gov Other compounds have been shown to induce apoptosis via the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and activation of caspase-9. nih.gov It is highly probable that this compound induces cell death in cancer cells by activating one or both of these apoptotic cascades.

Table 5: Key Mediators in Apoptotic Pathways

| Pathway Component | Role in Apoptosis | Potential Modulation by this compound |

| CD95 (Fas) | Death receptor on the cell surface that initiates the extrinsic pathway upon ligand binding. nih.gov | Upregulation of CD95 expression could sensitize cells to apoptosis. |

| Caspase-8 | Initiator caspase for the extrinsic pathway, activated at the DISC. nih.gov | Activation would trigger the downstream caspase cascade. |

| Bcl-2 Family Proteins (e.g., Bax, Bcl-2) | Regulate the integrity of the mitochondrial membrane; Bax is pro-apoptotic, Bcl-2 is anti-apoptotic. nih.gov | A shift in the Bax/Bcl-2 ratio in favor of Bax would promote apoptosis. |

| Caspase-9 | Initiator caspase for the intrinsic pathway, activated by the release of cytochrome c. nih.gov | Activation would signal mitochondrial-mediated cell death. |

| Caspase-3 | A key executioner caspase, activated by both initiator pathways, that cleaves cellular substrates to execute apoptosis. nih.gov | Increased activity would be a direct indicator of ongoing apoptosis. |

Analysis of Caspase Activation and Phosphatidylserine Externalization

Information not available.

Role of Reactive Oxygen Species (ROS) Generation in Cellular Responses

Information not available.

Modulation of Cellular Energy Metabolism (e.g., NAD and ATP Levels)

Information not available.

Lysosomotropic Properties and Intracellular Targeting Mechanisms

Information not available.

Applications As Synthetic Intermediates in Complex Molecule Synthesis

Role as a Precursor for Diverse Heterocyclic Compounds

While direct, specific examples of 9-Chloro-2-nitroacridine being used to construct a wide array of fused heterocyclic systems are not extensively documented in publicly available research, the chemical nature of the acridine (B1665455) nucleus and the reactivity of the 9-chloro substituent suggest its potential as a precursor for such transformations. Acridines, in general, serve as building blocks for the synthesis of more complex heterocyclic systems. nih.gov The electron-withdrawing nature of the nitro group at the 2-position can influence the reactivity of the acridine ring, potentially modulating its utility in cyclization and condensation reactions to form fused polycyclic structures.

Utilization as a Privileged Scaffold for Pharmacophore Development

The acridine ring system is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.gov This is due to its ability to interact with various biological targets, often through intercalation with DNA or binding to enzyme active sites. nih.gov The planar, aromatic nature of the acridine core is a key feature in these interactions.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net The development of new therapeutic agents often involves the identification and optimization of pharmacophores. The acridine skeleton provides a rigid framework upon which various functional groups can be placed to create new pharmacophores.

While the broader acridine structure is recognized as a privileged pharmacophore, the specific utility of the this compound scaffold in pharmacophore development is less explicitly detailed. nih.gov However, the presence of the nitro group at the 2-position and the reactive chloro group at the 9-position offer opportunities for systematic structural modifications. These modifications can be used to probe the structure-activity relationships of acridine-based compounds and to develop new pharmacophores with enhanced potency and selectivity for their biological targets. The nitro group, being a strong electron-withdrawing group, can also influence the electronic properties of the acridine ring and its interactions with biological targets.

Building Blocks for the Synthesis of Novel Functionalized Acridine Derivatives

The most well-documented application of this compound as a synthetic intermediate is its use as a building block for the synthesis of novel functionalized acridine derivatives. The chlorine atom at the 9-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position. nih.gov

This reactivity is the cornerstone of its utility in creating libraries of acridine derivatives for various applications, including the development of new therapeutic agents. The general reaction involves the displacement of the 9-chloro group by a nucleophile, as depicted in the following scheme:

General Scheme for Nucleophilic Substitution at the 9-Position of Acridine: 9-Chloroacridine (B74977) + Nucleophile → 9-Substituted Acridine + Chloride

This reaction is versatile and has been employed to synthesize a range of 9-substituted acridines. For example, 9-aminoacridine (B1665356) derivatives can be readily prepared by reacting 9-chloroacridines with various amines. nih.gov This approach allows for the introduction of diverse side chains at the 9-position, which can significantly impact the biological activity of the resulting compounds.

The synthesis of 9-aminoacridine derivatives often proceeds through an intermediate, such as a 9-phenoxyacridine (B3049667), which is then reacted with the desired amine. nih.gov This two-step process can be more efficient than the direct reaction of 9-chloroacridine with the amine.

Below is a table summarizing some examples of nucleophilic substitution reactions involving 9-chloroacridine derivatives, which illustrates the potential synthetic pathways for functionalizing this compound.

| Starting Material (General) | Nucleophile | Product (General) |

| 9-Chloroacridine | Phenol | 9-Phenoxyacridine |

| 9-Phenoxyacridine | Primary Amine | 9-Aminoacridine |

| 9-Chloroacridine | Thiol | 9-Thioacridine |

| 9-Chloroacridine | Alkoxide | 9-Alkoxyacridine |

The resulting functionalized acridine derivatives have been investigated for a variety of biological activities, underscoring the importance of this compound as a key building block in medicinal chemistry.